molecular formula C16H13ClN2O2 B5763358 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No. B5763358
M. Wt: 300.74 g/mol
InChI Key: ZURGKVKUDATKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown potential in various scientific fields. It is also known as Oxadiazole and has a molecular formula of C15H13ClN2O2.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It may also work by targeting specific enzymes and proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a multi-target agent. It has been shown to have activity against various targets such as cancer cells, microorganisms, and enzymes involved in neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, microbial infections, and neurodegenerative diseases. Furthermore, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of acetic acid to form 2-(4-methoxybenzylidene) hydrazinecarboxamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 2-chloro-N-(4-methoxybenzylidene) benzohydrazide. The final step involves the reaction of the intermediate product with sodium methoxide to form 5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(2-chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has shown promise as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-12-8-6-11(7-9-12)10-15-18-16(21-19-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGKVKUDATKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

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